4-Methylcyclohexane-1,3-dione
Overview
Description
4-Methylcyclohexane-1,3-dione is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclohexane, where two carbonyl groups are positioned at the 1 and 3 positions, and a methyl group is attached to the 4 position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylcyclohexane-1,3-dione can be synthesized through several methods. One common approach involves the Robinson annulation reaction, where a Michael addition followed by an aldol condensation is catalyzed by enzymes such as lipase from porcine pancreas . The reaction typically involves the use of methyl vinyl ketone and 2-methylcyclohexane-1,3-dione as reactants, with the reaction conditions optimized in various organic solvents at around 50°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient catalytic processes. The exact methods can vary, but they often include the use of high-pressure reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methylcyclohexane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various diketone derivatives.
Reduction: Reduction reactions can convert the diketone groups into hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketone derivatives, while reduction can produce diols.
Scientific Research Applications
4-Methylcyclohexane-1,3-dione has several applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential in drug synthesis and development.
Industry: The compound is utilized in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methylcyclohexane-1,3-dione involves its participation in enzyme-catalyzed reactions. For instance, in the Robinson annulation, the compound undergoes a Michael addition followed by an aldol condensation, facilitated by the catalytic activity of enzymes like lipase . These reactions are crucial for the formation of complex cyclic structures.
Comparison with Similar Compounds
- 2-Methylcyclohexane-1,3-dione
- Cyclohexane-1,3-dione
- 4-Methylcyclohexane-1,4-dione
Comparison: 4-Methylcyclohexane-1,3-dione is unique due to the specific positioning of its methyl and carbonyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to 2-Methylcyclohexane-1,3-dione, the position of the methyl group in this compound results in different steric and electronic effects, leading to variations in reaction pathways and products.
Properties
IUPAC Name |
4-methylcyclohexane-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-2-3-6(8)4-7(5)9/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDJIVKCVVTETR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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